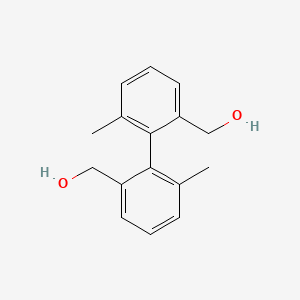
(6,6'-Dimethyl-2,2'-biphenyldiyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is an organic compound with the molecular formula C14H14O2 It is a derivative of biphenyl, featuring two hydroxyl groups attached to the biphenyl structure at the 2,2’ positions and two methyl groups at the 6,6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with 6,6’-dimethyl-2,2’-biphenyl.
Hydroxylation: The biphenyl derivative undergoes hydroxylation to introduce hydroxyl groups at the 2,2’ positions. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol.
Industrial Production Methods
Industrial production of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(6,6’-Dimethyl-2,2’-bipyridyl): Similar in structure but contains nitrogen atoms in place of the hydroxyl groups.
(6,6’-Dimethyl-2,2’-biphenyl): Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness
(6,6’-Dimethyl-2,2’-biphenyldiyl)dimethanol is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
3594-91-0 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
[2-[2-(hydroxymethyl)-6-methylphenyl]-3-methylphenyl]methanol |
InChI |
InChI=1S/C16H18O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-8,17-18H,9-10H2,1-2H3 |
InChI Key |
APVANCOMZWSFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)C2=C(C=CC=C2CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















